AEAC vs. 6-Amino-5-chlorouracil: 20-Fold Superior Inhibition of Human Thymidine Phosphorylase
AEAC (6-(2-aminoethyl)amino-5-chlorouracil) inhibits human thymidine phosphorylase with a Ki of 165 nM, compared with a Ki of 3,400 nM for the structurally simpler 6-amino-5-chlorouracil (6A5CU)—a 20.6-fold difference in potency . Both measurements derive from competitive inhibition assays using human recombinant TP, and the BRENDA database consolidates these values under a common enzyme system (EC 2.4.2.4, Homo sapiens), enabling a robust cross-study comparison . The addition of the 2-aminoethylamino side chain at the 6-position of the 5-chlorouracil core is the critical structural determinant driving this enhanced target engagement .
| Evidence Dimension | Enzyme inhibition potency (Ki) |
|---|---|
| Target Compound Data | 165 nM (0.000165 mM) |
| Comparator Or Baseline | 6-Amino-5-chlorouracil (6A5CU): 3,400 nM (0.0034 mM) |
| Quantified Difference | AEAC is 20.6-fold more potent (lower Ki by a factor of 20.6) |
| Conditions | Competitive inhibition assay; human recombinant thymidine phosphorylase (Homo sapiens); BRENDA Ki values consolidated from independent published studies |
Why This Matters
For researchers establishing in vitro TP inhibition assays, the 20-fold potency advantage of AEAC over 6A5CU directly translates to lower compound consumption and reduced risk of off-target effects at the working concentrations required for complete enzyme inhibition.
- [1] BRENDA Enzyme Database. Ki Values for 6-(2-aminoethyl)amine-5-chlorouracil (AEAC, 0.000165 mM, Reference 638467) and 6-amino-5-chlorouracil (0.0034 mM, Reference 638464). Homo sapiens thymidine phosphorylase (EC 2.4.2.4). Accessed 2026. View Source
- [2] Klein RS, Lenzi M, Lim TH, Hotchkiss KA, Wilson P, Schwartz EL. Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase. Biochem Pharmacol. 2001 Nov 1;62(9):1257-63. doi: 10.1016/s0006-2952(01)00783-3. PMID: 11705459. View Source
